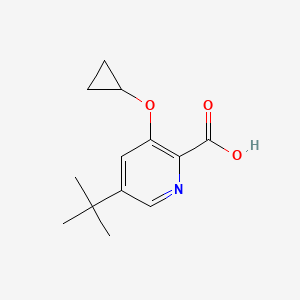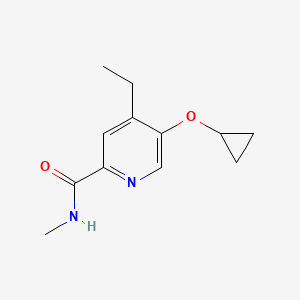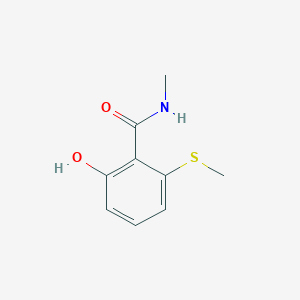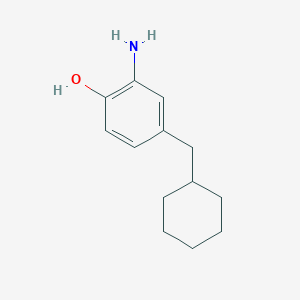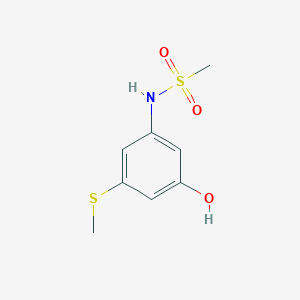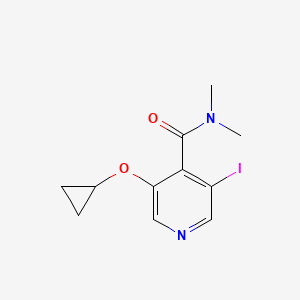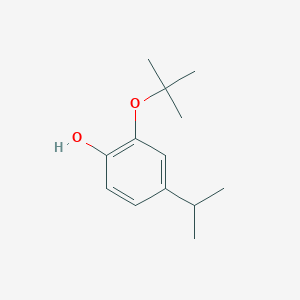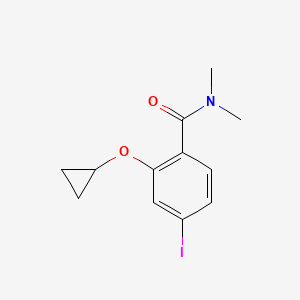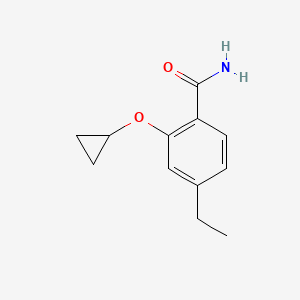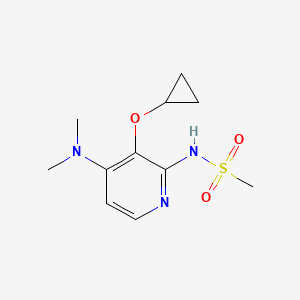
N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C11H17N3O3S and a molecular weight of 271.339 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energy. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
N-(3-cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide: A closely related compound with similar structural features.
Uniqueness
N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C11H17N3O3S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-4-(dimethylamino)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-14(2)9-6-7-12-11(13-18(3,15)16)10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
WNSIKKOSUHLSRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



